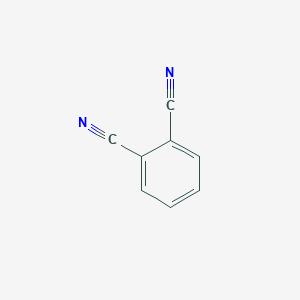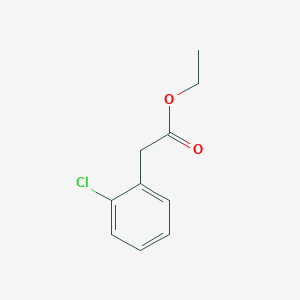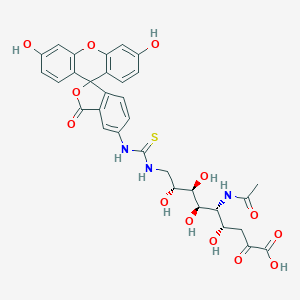
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid, also known as FNTA, is a fluorescent probe that is widely used in scientific research. This compound is a derivative of Kdo (3-deoxy-D-manno-octulosonic acid), which is a component of lipopolysaccharides (LPS) found in the outer membrane of gram-negative bacteria. FNTA has been used to study the interactions between LPS and various proteins, including antibodies, lectins, and enzymes.
Wissenschaftliche Forschungsanwendungen
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has been widely used as a fluorescent probe to study the interactions between LPS and various proteins. For example, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has been used to study the binding of LPS to antibodies (Liu et al., 2013), lectins (Bhattacharjee et al., 2011), and enzymes (Kumar et al., 2017). 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has also been used to study the conformational changes of LPS induced by temperature (Liu et al., 2014) and pH (Pal et al., 2012).
Wirkmechanismus
The mechanism of action of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid is based on its ability to bind to the Kdo moiety of LPS. The fluorescein moiety of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid emits fluorescence upon excitation, which allows the detection of the binding of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to LPS. The binding of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to LPS can be affected by various factors, such as temperature, pH, and the presence of other molecules.
Biochemische Und Physiologische Effekte
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely as a research tool.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid as a research tool include its high sensitivity, specificity, and versatility. 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid can be used to study the interactions between LPS and various proteins under different conditions, such as temperature, pH, and the presence of other molecules. The limitations of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid include its high cost and the need for specialized equipment for fluorescence detection.
Zukünftige Richtungen
There are several future directions for research on 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid. One direction is to develop new derivatives of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid with improved properties, such as higher sensitivity, lower cost, and better solubility. Another direction is to use 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to study the interactions between LPS and various other molecules, such as lipids, peptides, and small molecules. Finally, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid can be used to study the structural and functional properties of LPS and its role in bacterial pathogenesis.
Conclusion
In conclusion, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid is a fluorescent probe that is widely used in scientific research to study the interactions between LPS and various proteins. 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has several advantages as a research tool, including its high sensitivity, specificity, and versatility. The limitations of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid include its high cost and the need for specialized equipment for fluorescence detection. There are several future directions for research on 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid, including the development of new derivatives with improved properties and the study of the interactions between LPS and various other molecules.
Synthesemethoden
The synthesis of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid involves several steps, including the protection of the carboxyl group of Kdo, the introduction of a fluorescein moiety, and the deprotection of the carboxyl group. The detailed synthesis method can be found in the literature (Sasaki et al., 2005).
Eigenschaften
CAS-Nummer |
118694-47-6 |
|---|---|
Produktname |
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid |
Molekularformel |
C32H31N3O13S |
Molekulargewicht |
697.7 g/mol |
IUPAC-Name |
(4S,5R,6R,7R,8R)-5-acetamido-9-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C32H31N3O13S/c1-13(36)34-26(21(39)11-22(40)29(44)45)28(43)27(42)23(41)12-33-31(49)35-14-2-5-18-17(8-14)30(46)48-32(18)19-6-3-15(37)9-24(19)47-25-10-16(38)4-7-20(25)32/h2-10,21,23,26-28,37-39,41-43H,11-12H2,1H3,(H,34,36)(H,44,45)(H2,33,35,49)/t21-,23+,26+,27+,28+/m0/s1 |
InChI-Schlüssel |
GDIQTXRCPOSDOR-VXFCOHMTSA-N |
Isomerische SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
Kanonische SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
Andere CAS-Nummern |
118694-47-6 |
Synonyme |
3-fluoresceinyl-NeuAc 5-acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



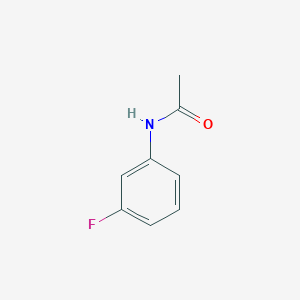
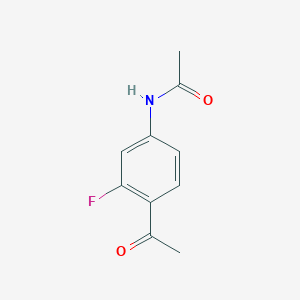
![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)
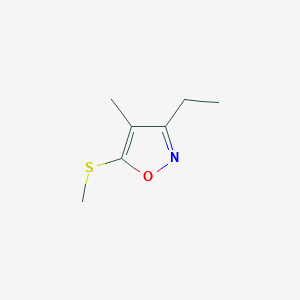
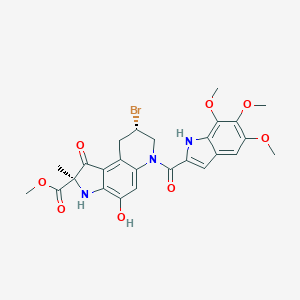
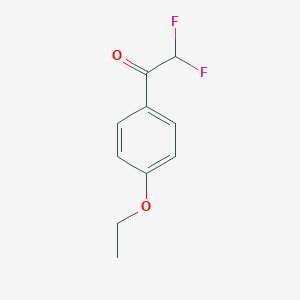
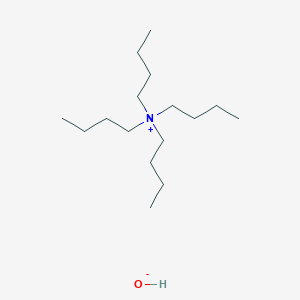
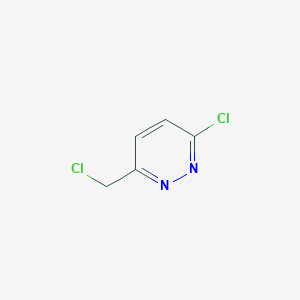
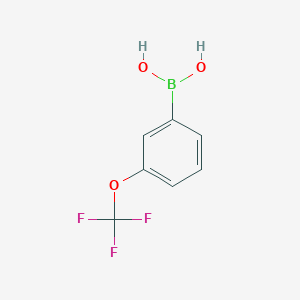
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)
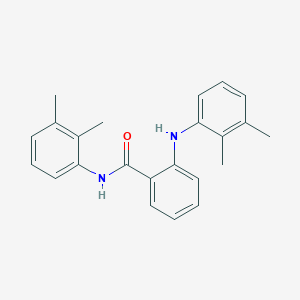
![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)
